molecular formula C13H20O2S2 B3038923 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol CAS No. 93247-85-9

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol

Cat. No. B3038923
CAS RN: 93247-85-9
M. Wt: 272.4 g/mol
InChI Key: PSHJCCNDTHEWDW-UHFFFAOYSA-N
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Description

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol (3-BS 2-PSP) is a synthetic organic compound with potential applications in scientific research and laboratory experiments. It has a unique combination of properties that make it an attractive candidate for use in a variety of applications.

Mechanism of Action

3-BS 2-PSP is a sulfur-containing molecule that is capable of forming a variety of sulfur-sulfur bonds. These bonds can be used in a variety of reactions, including redox reactions and the formation of organosulfur compounds. Additionally, 3-BS 2-PSP can be used as a ligand in transition metal-catalyzed reactions, allowing for the formation of complex products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BS 2-PSP are not well understood. However, it has been shown to be non-toxic in laboratory studies, and it is not expected to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

3-BS 2-PSP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized from a variety of starting materials. Additionally, it is a relatively stable compound, and it is not expected to have any adverse effects on the human body. However, it is not a very reactive compound, and it is not suitable for use in high-temperature reactions.

Future Directions

3-BS 2-PSP has a wide variety of potential applications in scientific research and laboratory experiments. Further research is needed to explore the potential use of 3-BS 2-PSP as a ligand in transition metal-catalyzed reactions and as a starting material for the synthesis of other sulfur-containing compounds. Additionally, further research is needed to explore the potential use of 3-BS 2-PSP as a model compound for studying the effects of sulfur-containing molecules on the structure and reactivity of organic molecules. Additionally, further research is needed to explore the potential use of 3-BS 2-PSP in drug design and development. Finally, further research is needed to explore the potential use of 3-BS 2-PSP in the production of biofuels and other energy sources.

Scientific Research Applications

3-BS 2-PSP has a wide variety of applications in scientific research. It has been used as a model compound for studying the effects of sulfur-containing molecules on the structure and reactivity of organic molecules. It has also been used as a ligand in transition metal-catalyzed reactions, and as a starting material for the synthesis of other sulfur-containing compounds.

properties

IUPAC Name

3-butylsulfinyl-2-phenylsulfanylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHJCCNDTHEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CO)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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